

Technical Support Center: Minimizing Strontium Contamination in Clean Lab Procedures

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Compound of Interest

Compound Name: Strontium

Cat. No.: B1235701

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing **strontium** (Sr) contamination during clean laboratory procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving **strontium** analysis, helping you identify and resolve potential sources of contamination.

Problem	Potential Cause	Recommended Solution
High procedural blanks	Contaminated reagents (acids, water)	Use high-purity, trace metal grade acids and ultrapure (18.2 MΩ-cm) water. [1] [2] Consider purifying acids in-house using a sub-boiling distillation system.
Improperly cleaned labware (beakers, vials)	Implement a rigorous acid-leaching protocol for all PFA/Teflon labware. [3] [4] [5] (See Experimental Protocol: PFA Labware Acid Leaching).	
Contamination from the cleanroom environment	Ensure the cleanroom meets at least ISO Class 7 standards. [6] [7] Regularly monitor air particle counts and maintain positive pressure differentials between rooms of varying cleanliness. [8]	
Cross-contamination between samples	Use separate, dedicated labware for high-concentration and low-concentration samples. Change gloves frequently, especially after handling standards or more concentrated samples. [9] [10]	
Analyst-introduced contamination	Wear appropriate cleanroom attire, including gowns, hairnets, and powder-free gloves. [8] Minimize movement within the lab to reduce air turbulence.	
Inconsistent or non-reproducible results	Variable background Sr levels	Run procedural blanks with every batch of samples to

monitor and correct for background contamination.[\[11\]](#)

Incomplete sample dissolution	Ensure complete sample digestion by using appropriate acid mixtures (e.g., HF and HNO ₃ for silicates) and allowing sufficient time for the reaction, potentially using a heated block or ultrasonic bath. [3]
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Isotopic interferences (e.g., from Rubidium)	Chemically separate and remove interfering elements like Rubidium (Rb) using chromatographic procedures with Sr-specific resin before analysis. [1] [11]
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Anomalous ⁸⁷ Sr/ ⁸⁶ Sr ratios	Interference from doubly charged rare earth elements (e.g., Er, Yb)	Assess the potential for these interferences based on your sample matrix and, if necessary, implement additional chemical separation steps to remove them. [12]
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Contamination from dust or aerosols	All sample preparation steps, including acid digestions, should be performed in a Class 100 (ISO 5) laminar flow hood within a cleanroom to prevent contamination from airborne particles. [2] [13]
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Frequently Asked Questions (FAQs)

1. What are the most common sources of **strontium** contamination in a clean lab?

Strontium is a ubiquitous element, making contamination a significant challenge.^[14] Common sources include:

- Reagents: Even high-purity acids and water can contain trace amounts of Sr.
- Labware: Glass and lower-grade plastics can leach Sr. PFA and Teflon are preferred materials.^{[3][15]}
- Airborne Particulates: Dust and soil particles are rich in **strontium** and can easily contaminate samples.^{[16][17]}
- Personnel: Normal clothing, skin, and hair can shed particles that introduce contamination.^[8]
- Cross-contamination: Improper handling of high-concentration samples or standards can contaminate subsequent low-concentration samples.

2. What type of labware is best suited for **strontium** analysis?

For ultra-trace **strontium** analysis, PFA (perfluoroalkoxy) or Teflon® (FEP/PTFE) labware, such as Savillex® vials, is strongly recommended.^{[3][15]} These materials have extremely low leachable metal content. Avoid glass, which can be a significant source of Sr contamination. Do not use brushes or abrasives to clean PFA labware as this can create scratches that trap contaminants.^[5]

3. How should I prepare bone or tooth enamel samples to remove non-biogenic **strontium**?

Pre-treatment is crucial for these sample types to remove diagenetic or surface contamination. A common procedure involves:

- Mechanical cleaning of the sample surface by abrasion.^[18]
- Rinsing with ultrapure water and sonication to remove loose particles.^[18]
- A sequential leaching process, often using weak acetic acid, to remove non-biogenic **strontium**.^{[18][19]}

4. What are the minimum cleanroom requirements for reliable **strontium** isotope analysis?

All sample preparation for **strontium** isotope analysis should be conducted in a controlled cleanroom environment.^[1] The laboratory itself should ideally meet ISO Class 7 (Class 10,000) standards, with all critical sample handling, such as acid digestions and column chemistry, performed within a Class 100 (ISO 5) laminar flow hood.^{[2][6][13]}

5. How can I minimize **strontium** contamination from reagents?

Always use the highest purity reagents available (e.g., trace metal grade acids). For the most sensitive analyses, it is best practice to purify your own acids (especially HNO₃ and HCl) using a sub-boiling distillation system. All solutions should be prepared with high-purity, deionized water with a resistivity of 18.2 MΩ·cm.^[2]

Quantitative Data Summary

The following tables provide key quantitative data for establishing and maintaining a low-**strontium** contamination environment.

Table 1: Cleanroom Classifications (ISO 14644-1:2015)

ISO Class	Federal Standard 209E Equivalent	Maximum Particles/m ³ (≥0.5 μm)	Recommended Air Changes/Hour (ACH)
ISO 5	Class 100	3,520	240-600
ISO 6	Class 1,000	35,200	150-240
ISO 7	Class 10,000	352,000	60-90 ^[6]
ISO 8	Class 100,000	3,520,000	20-60

Data compiled from ISO 14644-1 and associated cleanroom guidelines.^{[6][20]}

Table 2: Reagent Purity and Blank Levels

Parameter	Recommendation/Typical Value
Water Purity	18.2 MΩ·cm
Acid Grade	Trace Metal Grade or higher (e.g., "Intra-Analyzed") [4]
Typical Procedural Blank (Sr)	< 0.1 ng [11]
Instrumental Background (⁸⁸ Sr)	0.5–5.0 mV [12]

Experimental Protocols

Experimental Protocol: PFA Labware Acid Leaching

This protocol is a rigorous cleaning procedure for new or previously used PFA labware (e.g., Savillex® vials) to minimize **strontium** blanks.

Materials:

- PFA labware
- High-purity deionized water (18.2 MΩ·cm)
- Trace metal grade Nitric Acid (HNO₃)
- Trace metal grade Hydrochloric Acid (HCl)
- Cleanroom-grade hot plate
- PFA beakers

Procedure:

- Initial Rinse: Thoroughly rinse the PFA labware, both internally and externally, with deionized water to remove any surface particles.[\[5\]](#)
- Detergent Wash (Optional for New Labware): For labware that may have organic residues, immerse it in a 1% solution of a mild alkaline detergent (e.g., Micro-90). Heat to

approximately 100°C for one hour. Allow to cool and rinse thoroughly with deionized water.[5]

- **First Acid Leach (HCl):** Place the labware in a PFA beaker and fill/submerge with 6M HCl. Heat on a hot plate at a sub-boiling temperature (~110°C) for at least 48 hours.
- **Rinse:** Remove the labware from the acid bath and rinse thoroughly (at least 5 times) with deionized water.
- **Second Acid Leach (HNO₃):** Place the rinsed labware in a clean PFA beaker and fill/submerge with 7M HNO₃. Heat on a hot plate at a sub-boiling temperature (~110°C) for at least 48 hours.
- **Final Rinse and Dry:** Remove the labware from the acid bath and rinse thoroughly (at least 5 times) with deionized water. Allow the labware to dry in a clean environment, such as a Class 100 laminar flow hood.
- **Storage:** Store the clean, dry labware in sealed, clean plastic bags until use to prevent re-contamination.

Experimental Protocol: Sample Dissolution for Silicate Rocks

This protocol outlines the complete digestion of silicate rock powders for **strontium** isotope analysis. All steps must be performed in a Class 100 (ISO 5) laminar flow hood.

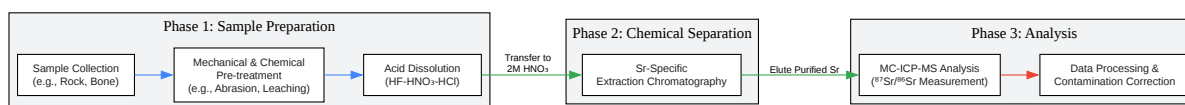
Materials:

- Homogenized rock powder (~100 mg)
- Cleaned 7 mL PFA Savillex® vial
- High-purity concentrated Nitric Acid (HNO₃)
- High-purity concentrated Hydrofluoric Acid (HF)
- High-purity 6M Hydrochloric Acid (HCl)
- Cleanroom-grade hot plate (~120°C)

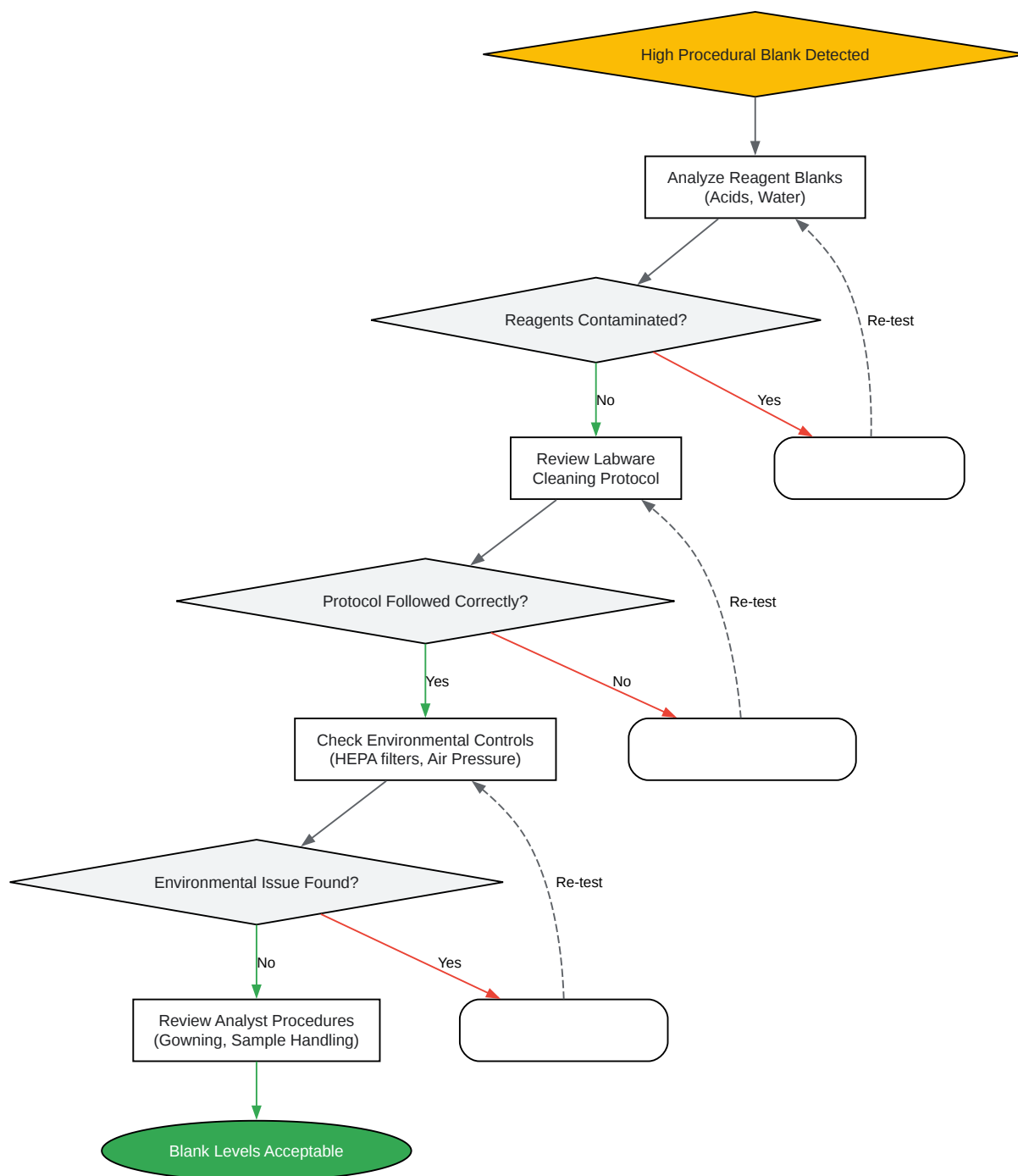
Procedure:

- **Weighing:** Accurately weigh approximately 100 mg of the finely powdered sample into a clean, pre-weighed Savillex® vial.
- **Initial Acid Addition:** In the laminar flow hood, add 2 mL of concentrated HNO_3 and 4 mL of concentrated HF to the vial.
- **Digestion:** Tightly cap the vial and place it on a hot plate at $\sim 120^\circ\text{C}$ for 48-72 hours. The dissolution should be periodically checked. An ultrasonic bath can be used intermittently to aid dissolution.^[3]
- **Evaporation:** Uncap the vial and evaporate the sample to dryness on the hot plate at $\sim 120^\circ\text{C}$.
- **Fluoride Conversion:** Add 2 mL of concentrated HNO_3 and evaporate to dryness again. Repeat this step twice to ensure all fluorides are removed.
- **Chloride Conversion:** Add 2 mL of 6M HCl to the dried residue and evaporate to dryness. Repeat this step twice. This converts the sample to a chloride form, which is suitable for ion chromatography.^[3]
- **Final Dissolution:** Dissolve the final dried residue in a known volume (e.g., 2 mL) of 2M HNO_3 . The sample is now ready for **strontium** separation using extraction chromatography.^[3]

Visualizations

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Caption: Workflow for **Strontium** Isotope Analysis.



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Caption: Troubleshooting High **Strontium** Blanks.

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